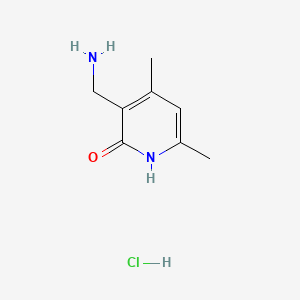

3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride

Cat. No. B581358

Key on ui cas rn:

1173081-96-3

M. Wt: 188.655

InChI Key: ZMDPNGUJHPRAMG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09242962B2

Procedure details

Palladium on carbon (10%) (3.24 g) was charged into a 2L dry Parr bottle and a small amount of acetic acid was added. Next added 4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (30 g, 202.7 mmol), sodium acetate (30.75 g, 375.0 mmol), platinum oxide (0.218 g), and acetic acid (1 L). The bottle was capped, placed on Parr apparatus, and shaken under an atmosphere of H2 (100 psi) for 2 days. The reaction mixture was filtered. The solvent was removed to give a residue, which was treated with 150 mL of conc. HCl, and the formed solids were filtered. The yellow filtrate was concentrated. To the crude compound was added 30 mL of conc. HCl and 150 mL EtOH, the contents cooled to 0° C., and stirred at 0° C. for 2 h. The formed solids were filtered, washed with cold EtOH, ether, and dried. The product was collected as 36 g. This batch was combined with other batches prepared on smaller scales and triturated with ether to give 51 g of pure compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.85 (br s, 1H) 8.13 (br s, 3H) 5.93-6.01 (m, 1H) 3.72-3.80 (m, 2H) 2.22 (s, 3H) 2.16 (s, 3H).

Quantity

30 g

Type

reactant

Reaction Step One

[Compound]

Name

2L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4](=[O:9])[C:3]=1[C:10]#[N:11].C([O-])(=O)C.[Na+].[ClH:17]>[Pd].[Pt]=O.C(O)(=O)C>[ClH:17].[NH2:11][CH2:10][C:3]1[C:4](=[O:9])[NH:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1] |f:1.2,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(NC(=C1)C)=O)C#N

|

|

Name

|

|

|

Quantity

|

30.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.218 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]=O

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

[Compound]

|

Name

|

2L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

3.24 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaken under an atmosphere of H2 (100 psi) for 2 days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry Parr bottle

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a small amount of acetic acid was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bottle was capped

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a residue, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the formed solids were filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The yellow filtrate was concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the crude compound was added 30 mL of conc. HCl and 150 mL EtOH

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 0° C. for 2 h

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The formed solids were filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold EtOH, ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was collected as 36 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared on smaller scales

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with ether

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.NCC=1C(NC(=CC1C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 51 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |